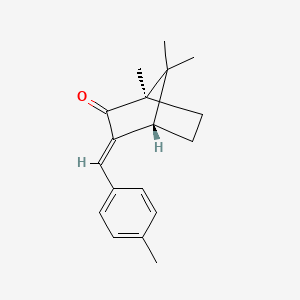

3-(4-Methylbenzylidene)camphor

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells. |

|---|---|

CAS No. |

95342-41-9 |

Molecular Formula |

C18H22O |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

(1R,3E,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+/t15-,18+/m1/s1 |

InChI Key |

HEOCBCNFKCOKBX-RELGSGGGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\[C@H]3CC[C@@](C2=O)(C3(C)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |

melting_point |

66-69 |

solubility |

Poorly soluble |

Origin of Product |

United States |

Contextualization of 4 Mbc Within Organic Uv Filter Research

3-(4-Methylbenzylidene)camphor, commonly known as 4-MBC or Enzacamene, is a synthetic organic compound that functions as a UV filter, specifically absorbing UVB radiation. diva-portal.org Its primary application has been in cosmetic products, particularly sunscreens, to protect the skin from the harmful effects of sun exposure. diva-portal.orgmdpi.com The ability of 4-MBC to absorb UVB light is attributed to its chemical structure, which allows for the dissipation of photon energy through a reversible photo-induced trans-cis isomerization. diva-portal.org

Academic and regulatory scrutiny of 4-MBC has been ongoing for several years. In Europe, it has been regulated for use as a UV filter in sunscreen products at a maximum concentration of 4%. europa.euchemradar.com However, its use is not approved in other parts of the world, including the United States and Japan. diva-portal.org The Scientific Committee on Consumer Safety (SCCS) in Europe has re-evaluated 4-MBC on multiple occasions due to concerns about its potential endocrine-disrupting properties. europa.euservice.gov.uk These evaluations have highlighted insufficient data to fully conclude on its safety, particularly concerning genotoxicity and endocrine effects on the thyroid and estrogen systems. europa.euservice.gov.uk

The research into 4-MBC is part of a broader investigation into the environmental and health impacts of organic UV filters. These compounds are considered emerging contaminants because of their widespread use and continuous release into aquatic environments. ulpgc.esresearchgate.net Due to its chemical stability and lipophilicity, 4-MBC has been detected in various environmental compartments, including surface water, wastewater, and sediment. mdpi.comresearchgate.net

Scope and Significance of Academic Inquiry into 4 Mbc S Environmental and Biological Interactions

Methodological Advances in 4-MBC Synthesis

This compound (4-MBC), a prominent UV-B filter, is conventionally synthesized via a Knoevenagel or Claisen-Schmidt condensation reaction between camphor (B46023) and 4-methylbenzaldehyde. google.com This established method typically employs a strong base like sodium ethoxide in an organic solvent. However, contemporary research has pivoted towards developing more efficient and environmentally benign synthetic strategies.

Recent advancements have focused on "green chemistry" principles to minimize waste and the use of hazardous materials. mdpi.com One significant development is the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for camphor derivatives. mdpi.com Another approach involves solvent-free reaction conditions, where reactants are ground together with a solid-supported catalyst, such as potassium hydroxide (B78521) on alumina. This method simplifies the purification process and reduces the environmental footprint by eliminating the need for volatile organic solvents. Furthermore, the use of recyclable catalysts and ionic liquids as reaction media is being explored to enhance the sustainability of 4-MBC synthesis.

| Methodology | Typical Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Conventional Condensation | Sodium ethoxide, Potassium tert-butoxide | Ethanol, DMF | Established, well-understood mechanism |

| Microwave-Assisted Synthesis | Base catalyst (e.g., KOH) | Solvent-free or high-boiling point solvent | Reduced reaction time, improved yields, energy efficiency mdpi.com |

| Solid-Supported Catalysis | KOH on Alumina | Solvent-free | Simplified work-up, reduced solvent waste |

| Ionic Liquid Media | Various catalysts | Ionic Liquid | Recyclable reaction medium, potential for improved yields |

Design and Synthesis of Novel 4-MBC Derivatives for Photophysical Applications

The structural scaffold of 4-MBC serves as a valuable starting point for the design of new UV absorbers with enhanced photophysical properties. rsc.org By chemically modifying the 4-MBC molecule, researchers aim to create derivatives with tailored UV absorption ranges, increased photostability, and other desirable characteristics for use in photoprotective applications. researchgate.netrsc.org

The relationship between the chemical structure of 4-MBC derivatives and their UV absorption properties is fundamental to designing more effective sunscreens. The core chromophore responsible for UV absorption is the conjugated system formed by the benzylidene and camphor moieties. Altering this system allows for the fine-tuning of the absorption spectrum.

Introducing different substituent groups on the aromatic ring of the benzylidene moiety significantly impacts the maximum absorption wavelength (λmax). For instance, adding electron-donating groups like methoxy (B1213986) (-OCH₃) can cause a bathochromic shift (a shift to longer wavelengths), extending protection into the UVA region. researchgate.net Conversely, the absence of such groups tends to confine the absorption to the UVB range. researchgate.net Studies have shown that the presence of alkoxy groups can be associated with higher critical wavelength values, indicating broader spectrum protection. researchgate.net The primary mechanism of UV absorption involves a reversible E/Z (cis-trans) photoisomerization, which dissipates the absorbed energy. nih.govwikipedia.org This process contributes to the photostability of these compounds, as the isomerization is reversible and the excited states have very short lifetimes. nih.gov

| Compound | Key Structural Feature | Observed Effect on UV Absorption | Reference |

|---|---|---|---|

| 4-Methylbenzylidene camphor (4-MBC) | Parent compound with methyl group | Strong UVB absorber (λmax ~300 nm) mdpi.com | mdpi.com |

| Benzylidene camphor (BC) | Unsubstituted benzylidene ring | UVB absorption | researchgate.net |

| Methoxy-substituted BC derivatives | Methoxy group on benzylidene ring | Shift towards UVA absorption researchgate.net | researchgate.net |

| Amino- and Hydroxyl-substituted BC derivatives | -NH₂ or -OH group on benzylidene ring | Significant red-shifts, potential for strong UVA absorption researchgate.net | researchgate.net |

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the rational design of novel UV absorbers. rsc.orgresearchgate.net These theoretical approaches allow for the prediction of photophysical properties, such as UV absorption spectra, before undertaking synthetic work. researchgate.netrsc.org

Researchers use these methods to calculate excitation energies and oscillator strengths, which correlate to the λmax and the intensity of absorption, respectively. researchgate.net By modeling different substitutions on the 4-MBC framework, scientists can systematically study how structural changes influence the electronic properties. researchgate.net For example, theoretical studies have successfully designed new derivatives with significant red-shifts (up to 0.69 eV) by adding both electron-donating and electron-withdrawing groups to the benzylidene ring, effectively shifting the absorption from the UVB to the UVA region while maintaining good absorption intensity. researchgate.netrsc.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of the electronic transitions, which are typically π → π* transitions localized on the styrene-like moiety. rsc.org This computational screening process accelerates the development of new, photostable, broad-spectrum UV filters based on the robust camphor scaffold. rsc.orgresearchgate.net

Advanced Analytical Chemistry of 4 Mbc and Its Metabolites

Chromatographic and Spectrometric Techniques for Environmental Quantification

Chromatographic and spectrometric methods are the cornerstone of 4-MBC analysis, offering high sensitivity and selectivity. These techniques are essential for understanding the environmental fate and transport of this UV filter.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are powerful tools for the determination of 4-MBC and its metabolites in environmental samples. mdpi.comresearchgate.net These methods provide excellent sensitivity and specificity, allowing for the detection of trace levels of contaminants. mdpi.com

Researchers have developed numerous LC-MS/MS methods for the analysis of a wide range of organic UV filters, including 4-MBC, in various environmental matrices such as river water, sediments, and even marine biota. mdpi.com For instance, a study monitoring 4-MBC in river water and sediments found the highest concentrations in sediment samples. mdpi.com The use of online solid-phase extraction (SPE) coupled with LC-MS/MS has further enhanced the efficiency and sensitivity of these analyses, enabling the simultaneous determination of multiple UV filters. mdpi.com

The choice of ionization mode, either positive or negative, and the specific mobile phase composition are critical parameters that are optimized to achieve the best analytical performance for different compounds. mdpi.com For example, a C8 column with mobile phases containing formic acid or ammonium (B1175870) formate (B1220265) has been successfully used for the chromatographic separation of various UV filters. mdpi.com

| Technique | Matrix | Key Findings/Methodology | Reference |

|---|---|---|---|

| SPE-LC-MS/MS | River Water, Sediments | Online SPE followed by LC-MS/MS was used to determine multiple UV filters, including 4-MBC. Highest 4-MBC concentrations were found in sediments. | mdpi.com |

| LC-MS/MS | River Water | A C18 column with a mobile phase of water and acetonitrile (B52724) (both with 0.1% formic acid) was used. BP-3 was the most frequently detected UVF. | mdpi.com |

| LC-MS/MS | Seawater, Wastewater | The method used a mobile phase of methanol/water with 0.1% (v/v) formic acid. BP-3 was the most recurrent compound in seawater samples. | mdpi.com |

| UHPLC-MS/MS | 24-h Urine Samples | A sensitive method for the determination of cx-MBC and cx-MBC-OH with limits of quantification at 0.15 μg L-1 and 0.30 μg L-1, respectively. | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of UV filters. mdpi.com While often coupled with mass spectrometry for enhanced sensitivity, HPLC with UV detection (HPLC-UV) also provides reliable quantification, particularly in less complex matrices or for screening purposes. mdpi.com For instance, HPLC-UV methods have been reported for the analysis of 4-MBC in swimming pool water and sediments. mdpi.com The extraction recovery percentages from water for these methods were found to be in the range of 79.3 to 98.4%. mdpi.com

Electrophoretic and Electrokinetic Separation Strategies for 4-MBC

Electrophoretic techniques, particularly electrokinetic chromatography (EKC), offer an alternative approach for the separation of neutral compounds like 4-MBC. psu.edu These methods are based on the differential migration of analytes in an electric field within a capillary filled with a background electrolyte containing pseudostationary phases, such as micelles or cyclodextrins. psu.edu

A key application of EKC in the analysis of 4-MBC has been the enantioselective separation of its chiral isomers. psu.edu Since 4-MBC is used as a racemic mixture of its two enantiomers, understanding their individual behavior is crucial. psu.edu Researchers have successfully employed EKC with cyclodextrins (CDs) as chiral selectors to separate the enantiomers of 4-MBC. psu.edu Anionic CD derivatives, such as carboxymethylated-β-CD, have shown high chiral separation power. psu.edu The optimization of experimental conditions, including the type and concentration of the chiral selector, temperature, and sample solvent, is critical for achieving high enantioresolution. psu.edu The addition of neutral CDs, like α-CD, has been shown to improve peak shape and separation selectivity. psu.edu

Voltammetric and Other Electrochemical Sensing Approaches for UV Filters

Electrochemical methods, particularly voltammetry, present a promising alternative for the rapid and cost-effective determination of UV filters. researchgate.netresearchgate.netnih.gov These techniques are based on measuring the current response of an electroactive analyte as a function of an applied potential.

Square wave voltammetry (SWV) has been utilized for the detection and quantification of 4-MBC in mixtures with other sunscreen agents. researchgate.net The use of a mercury electrode and the addition of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can enhance the selective detection of combined sunscreen agents by preventing electrode fouling. researchgate.net Differential-pulse polarography (DPP) has also been proposed for the simultaneous determination of 4-MBC and other UV filters. researchgate.net

More recently, modified electrodes, such as ionic liquid carbon paste electrodes (IL-CPEs), have been developed for the sensitive voltammetric determination of organic UV filters. researchgate.netnih.gov These sensors have demonstrated good repeatability and recovery in complex matrices like swimming pool water. researchgate.netnih.gov The electrode reaction is often adsorption-controlled, and techniques like square-wave adsorptive stripping voltammetry (SW-AdSV) are optimized for quantification. researchgate.netnih.gov

Biomonitoring Analytical Methods for Environmental Exposure Assessment

Biomonitoring plays a crucial role in assessing human exposure to environmental contaminants like 4-MBC. The analysis of biological fluids provides a direct measure of the internal dose of a substance and its metabolites.

Detection and Quantification of 4-MBC and its Metabolites in Biological Fluids (e.g., Urine, Semen)

The primary metabolites of 4-MBC identified in biological fluids are 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH). gcms.czeuropa.eu LC-MS/MS and UHPLC-MS/MS are the gold standard methods for the sensitive and selective quantification of these metabolites in urine and plasma. gcms.czeuropa.eursc.orguzh.chuzh.ch

A robust and sensitive UHPLC-MS/MS method has been developed for the routine determination of 4-MBC metabolites in pre-treated urine samples, achieving excellent linearity and precision over a calibration range of 0.2–50 µg/L. gcms.cz This method often involves an enzymatic hydrolysis step to cleave glucuronide and sulfate (B86663) conjugates, which are major phase II metabolites, allowing for the determination of the total concentration of the phase I metabolites. rsc.orguzh.chuzh.ch The use of deuterated internal standards is crucial for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. gcms.czuzh.chuzh.ch

Biomonitoring studies using these methods have provided valuable data on the exposure of the general population to 4-MBC. For example, a German study on children and adolescents found quantifiable amounts of 4-MBC metabolites in only a few cases. nih.gov Another study analyzing a time trend in young adults from Germany showed that urinary concentrations and detection rates of 4-MBC metabolites have significantly decreased since 2005, reflecting changes in the use of 4-MBC by the cosmetic industry. nih.gov

| Technique | Biological Fluid | Target Analytes | Key Findings/Methodology | Reference |

|---|---|---|---|---|

| LC-MS/MS | Urine | cx-MBC, cx-MBC-OH | A robust method with matrix stripping liquid chromatography was developed for routine determination. Calibration range of 0.2–50 µg/L. | gcms.cz |

| LC-MS | Plasma, Urine | 4-MBC, cx-MBC, cx-MBC-OH | Confirmed cx-MBC and cx-MBC-OH as the two major metabolites after oral administration in rats. | europa.eu |

| SPE-LC-MS/MS | Urine | MBC, CBC (cx-MBC), CBC-OH (cx-MBC-OH) | Developed for percutaneous absorption assessment. Included enzymatic hydrolysis to measure conjugated metabolites. Limits of detection were 6 ng mL−1 for MBC and CBC. | rsc.org |

| UPLC-MS/MS | Urine | cx-MBC, cx-MBC-OH | A selective and sensitive method with online SPE. Limits of quantitation were 0.15 μg/l for cx-MBC and 0.3 μg/l for cx-MBC-OH. | uzh.chuzh.ch |

| UHPLC-MS/MS | 24-h Urine | cx-MBC, cx-MBC-OH | Analyzed time trend of exposure in young adults. Showed a significant decrease in concentrations after 2005. | nih.gov |

Environmental Occurrence and Distribution Dynamics of 4 Mbc

Spatiotemporal Distribution in Aquatic Ecosystems

As a result of human use, 4-MBC enters aquatic environments primarily through direct washout from skin during recreational activities and indirectly via effluents from wastewater treatment plants (WWTPs). researchgate.net Its distribution in these systems is influenced by factors such as usage patterns, proximity to populated or recreational areas, and the efficiency of wastewater treatment processes.

4-MBC has been detected in various aquatic environments, including rivers, lakes, and coastal marine waters. ca.gov Reported concentrations can vary significantly depending on the location and time of year, with peak values often observed during summer months, corresponding with higher sunscreen use. researchgate.net

Studies have documented its presence in surface waters at concentrations ranging from 5 to 400 nanograms per liter (ng/L). researchgate.net In coastal regions, concentrations have been measured at up to 1.043 micrograms per liter (µg/L), which is equivalent to 1043 ng/L. ca.gov The compound has also been found in groundwater due to infiltration from surface water and leachate from landfills, with levels reaching up to 200 ng/L. researchgate.net

Table 1: Reported Environmental Concentrations of 4-MBC in Aquatic Systems

| Environment Type | Concentration Range | Reference |

|---|---|---|

| Surface Waters | 5 - 400 ng/L | researchgate.net |

| Coastal Regions | Up to 1,043 ng/L | ca.gov |

| Groundwater | Up to 200 ng/L | researchgate.net |

Wastewater treatment plants are recognized as significant point sources for the entry of 4-MBC into the aquatic environment. nih.gov Conventional WWTPs are often not fully capable of removing this lipophilic compound, leading to its discharge in treated effluents. diva-portal.org

Monitoring studies have revealed the presence of 4-MBC in both untreated and treated wastewater. For instance, a study in Switzerland reported 4-MBC concentrations in untreated wastewater ranging from 2.3 to 6.5 µg/L. In the treated effluent from the same plants, the concentrations were lower, ranging from 0.2 to 2.3 µg/L, but still represented a direct release into receiving waters. Other research has documented effluent concentrations reaching as high as 2000 ng/L (or 2.0 µg/L). researchgate.net The compound's high hydrophobicity also leads to its adsorption onto sewage sludge, which, if used as a fertilizer, can introduce the contaminant to terrestrial environments. nih.gov

Table 2: 4-MBC Concentrations in Wastewater

| Wastewater Type | Concentration Range | Reference |

|---|---|---|

| Untreated Influent | 2,300 - 6,500 ng/L | |

| Treated Effluent | 200 - 2,300 ng/L | |

| Treated Effluent | Up to 2,000 ng/L | researchgate.net |

Bioaccumulation and Biotic Uptake Mechanisms

Due to its lipophilic nature (high affinity for fats and oils), 4-MBC has a tendency to bioaccumulate in the tissues of aquatic organisms. nih.govresearchgate.net This process involves the uptake of the chemical from the surrounding water, primarily through respiratory surfaces like gills.

The potential for a substance to accumulate in an organism is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Research on fish (roach) has estimated the lipid-based bioconcentration factor (BCFL) for 4-MBC to be approximately 10,000 to 23,000. researchgate.netresearchgate.net This high BCF value indicates a significant potential for the compound to concentrate in the fatty tissues of aquatic life.

Studies have confirmed the presence of 4-MBC in the muscle tissue of fish from rivers that receive WWTP inputs, with lipid-weight based concentrations reaching up to 1800 ng/g. nih.gov The bioaccumulation is particularly notable in fish in rivers compared to those in lakes, which may be due to differences in contaminant availability and exposure dynamics in these distinct environments. nih.govnih.gov

Non-Cosmetic Environmental Sources and Exposure Pathways

While the primary source of 4-MBC in the environment is its use in sunscreens and personal care products, other sources and pathways contribute to its distribution. The compound's use as a UV stabilizer extends to materials such as plastics, packaging materials, and textiles. diva-portal.org

Research has highlighted the interaction between 4-MBC and microplastics. It can be incorporated into plastic personal care product containers to protect the contents from UV degradation. Furthermore, its hydrophobic properties cause it to readily adsorb onto the surface of microplastic particles, particularly those derived from textiles like polyester, which are prevalent in aquatic systems. researchgate.net This sorption process allows microplastics to act as vectors, facilitating the long-range transport of 4-MBC through aquatic environments and potentially increasing its bioavailability to organisms that ingest these plastic particles. researchgate.net

Environmental Fate and Transformation Mechanisms of 4 Mbc

Photochemical Transformation Pathways

Sunlight plays a pivotal role in the transformation of 4-MBC in aquatic systems. The primary photochemical processes include isomerization, direct and indirect photolysis, and reactions with various reactive species.

Upon exposure to UV radiation, 4-MBC undergoes a reversible photoisomerization between its (E) and (Z) isomers. researchgate.netnih.govresearchgate.net This E-Z isomerization is a key mechanism for dissipating absorbed UV energy. researchgate.net While commercial 4-MBC products typically consist almost entirely of the (E)-isomer, environmental samples often contain both isomers, confirming that this transformation occurs under natural sunlight conditions. researchgate.net Despite this isomerization, 4-MBC is generally considered photostable because the UV absorption spectra before and after irradiation are very similar, indicating minimal loss of its photoprotective action. nih.gov The (Z)-isomer, however, appears to be chemically stable and not easily biodegradable. researchgate.net

The process involves the molecule absorbing UV-B radiation, which excites it to a higher energy state. nih.gov This excited state can then relax back to the ground state through various pathways, including the geometric change from the E (trans) configuration to the Z (cis) configuration. nih.govresearchgate.net This rapid and reversible isomerization is a desirable characteristic for a UV filter as it allows for the dissipation of harmful UV energy as heat. researchgate.netresearchgate.net

The breakdown of 4-MBC in water can occur through two main photolytic pathways: direct and indirect photolysis. nih.gov Direct photolysis involves the direct absorption of light energy by the 4-MBC molecule, leading to its degradation. nih.gov In contrast, indirect photolysis occurs when other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species that then attack and degrade the 4-MBC molecule. nih.govresearchgate.net

Under solar irradiation alone in aqueous solutions, the primary transformation observed is the E/Z isomerization rather than significant degradation. x-mol.comnih.gov However, the presence of dissolved organic matter can facilitate indirect photolysis. researchgate.netresearchgate.net Studies have shown that the photodegradation of 4-MBC is enhanced in the presence of substances like humic acids, which are common components of natural waters. researchgate.net For instance, in the presence of peracetic acid (PAA) and simulated solar light, the photodegradation of 4-MBC was significantly enhanced, following pseudo-first-order kinetics. nih.gov In this specific system, direct photolysis, along with other reactive species, played a major role in the degradation of 4-MBC. nih.gov

Various reactive species significantly influence the photodegradation rate of 4-MBC in aquatic environments. These highly reactive chemical entities are often generated through photochemical reactions involving other substances present in the water. numberanalytics.com

Reactive Chlorine Species (RCS): In environments like swimming pools where chlorine is used as a disinfectant, the combination of sunlight and free chlorine leads to a significant degradation of 4-MBC. x-mol.comnih.gov While 4-MBC is relatively stable to solar irradiation alone, its degradation is markedly accelerated in the solar/free chlorine system. x-mol.comnih.gov Research has identified reactive chlorine species (RCS), such as the chlorine atom (Cl•) and dichlorine radical anion (Cl2•-), as the dominant species driving this degradation, with hydroxyl radicals (•OH) and ozone (O3) playing minor roles in this specific scenario. x-mol.comnih.govresearchgate.net These reactive species likely attack the 4-methylstyrene (B72717) part of the 4-MBC molecule. x-mol.comresearchgate.net

Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful oxidants that can be generated in water through various processes, including the photolysis of hydrogen peroxide or the presence of dissolved organic matter. researchgate.netnumberanalytics.com In photo-Fenton processes, where iron ions and hydrogen peroxide react in the presence of UV light, hydroxyl radicals are generated and lead to a high degradation efficiency of 4-MBC, reaching up to 96.71%. matec-conferences.org The reaction with hydroxyl radicals is a key pathway for the degradation of many organic pollutants, including other UV filters. researchgate.net

The table below summarizes the key reactive species and their role in the photodegradation of 4-MBC.

Table 1. Role of Reactive Species in 4-MBC Photodegradation| Reactive Species | Generating System | Role in 4-MBC Degradation | Reference |

|---|---|---|---|

| Reactive Chlorine Species (RCS) | Solar / Free Chlorine | Dominant species causing significant degradation, attacking the 4-methylstyrene moiety. | x-mol.comnih.gov |

| Hydroxyl Radicals (•OH) | Photo-Fenton, UV/H₂O₂ | Major contributor to degradation through powerful oxidation. | researchgate.netmatec-conferences.org |

| Ozone (O₃) | Solar / Free Chlorine | Minor role compared to RCS in chlorinated systems. | x-mol.comnih.gov |

The photochemical degradation of 4-MBC results in the formation of several transformation byproducts. The identification of these products is crucial for understanding the complete environmental impact, as some byproducts may be more toxic than the parent compound. x-mol.comresearchgate.net

In systems containing free chlorine and simulated solar radiation, the degradation of 4-MBC proceeds through several reaction pathways, including:

Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule. x-mol.comresearchgate.net

Chlorine Substitution: The replacement of a hydrogen atom with a chlorine atom on the aromatic ring. x-mol.comresearchgate.net

Oxidation: Reactions that increase the oxygen content of the molecule. x-mol.comresearchgate.net

Demethylation: The removal of the methyl group (-CH₃). x-mol.comresearchgate.net

Similarly, in TiO₂/H₂O₂ mediated photocatalytic transformation, the degradation of 4-MBC was found to proceed through:

Demethylation of the bridged structure. researchgate.net

Hydroxylation of the methylbenzylidene moiety. researchgate.net

A combination of bihydroxylation and demethylation. researchgate.net

It is important to note that while the identified intermediate compounds can also be degraded, complete mineralization to carbon dioxide may take a significantly longer time. researchgate.net

Biotransformation and Biodegradation Processes

In addition to photochemical reactions, microbial activity plays a significant role in the transformation of 4-MBC in the environment.

Certain fungi have demonstrated the ability to metabolize and transform 4-MBC. The genus Cunninghamella, which is often used as a model for mammalian drug metabolism, has been shown to be effective in the biotransformation of 4-MBC. nih.govnih.gov

Studies have investigated the efficacy of three Cunninghamella strains (C. blakesleeana, C. echinulata, and C. elegans) in degrading 4-MBC. nih.govresearchgate.net Among these, Cunninghamella blakesleeana was found to be the most efficient in removing the compound. nih.gov This biotransformation process is believed to involve cytochrome P450 (CYP450) enzymes, which facilitate oxidation and hydrolysis reactions. nih.govresearchgate.net

The biotransformation of 4-MBC by these fungi can lead to a reduction in its original biological activity. For example, after biotransformation, 4-MBC was found to lose its agonistic estrogenic activity. nih.gov In rats, 4-MBC undergoes extensive biotransformation, primarily into two major metabolites: 3-(4-carboxybenzylidene)camphor and 3-(4-carboxybenzylidene)-6-hydroxycamphor. diva-portal.orgeuropa.eueuropa.eu Fungi like Trametes versicolor have also been shown to degrade 4-MBC, initially through mono- or di-hydroxylation by cytochrome P450, followed by conjugation with a sugar molecule (pentose). researchgate.net

The table below lists the compounds mentioned in this article.

Enzymatic Pathways in Biotransformation (e.g., Cytochrome P450 Involvement)

The biotransformation of 3-(4-Methylbenzylidene)camphor (4-MBC) in various organisms is a critical process influencing its environmental persistence and toxicological profile. A primary enzymatic pathway involved in its metabolism is oxidation, often catalyzed by the Cytochrome P450 (CYP450) enzyme system.

In mammals, studies on rats have shown that after oral administration, 4-MBC undergoes extensive first-pass biotransformation in the liver. capes.gov.br The initial step is the CYP450-catalyzed oxidation of the aromatic methyl group to form 3-(4-carboxybenzylidene)camphor. capes.gov.breuropa.eu This primary metabolite can be further hydroxylated on the camphor (B46023) ring system, leading to the formation of multiple isomers of 3-(4-carboxybenzylidene)hydroxycamphor. capes.gov.br For instance, 3-(4-carboxybenzylidene)-6-hydroxycamphor has been identified as a major metabolite. capes.gov.br These metabolites are then largely excreted in feces, with only a minor portion eliminated through urine. capes.gov.br

Fungi also demonstrate a significant capacity to degrade 4-MBC through enzymatic pathways. The ligninolytic fungus Trametes versicolor has been shown to completely remove 4-MBC from liquid media, with the initial transformation steps involving mono- or di-hydroxylation by cytochrome P450, followed by conjugation with a pentose. researchgate.net Similarly, research on Cunninghamella species confirmed the involvement of CYP450 enzymes in 4-MBC biotransformation. nih.gov This process can alter the compound's biological activity; for example, after treatment with Cunninghamella, 4-MBC lost its agonistic estrogenic activity but gained antagonistic estrogenic properties. nih.gov

In aquatic invertebrates, the detoxification pathways are also being elucidated. In the marine copepod Tigriopus japonicus, exposure to 4-MBC was shown to involve glutathione (B108866) S-transferase (GST), an important enzyme for detoxifying foreign substances. xmu.edu.cn In the Manila clam, Ruditapes philippinarum, exposure to 4-MBC led to the identification of up to six biotransformation products (BTPs) and the activation of detoxification pathways, which caused an impact on energy metabolism. nih.gov

Table 1: Key Enzymes and Metabolites in 4-MBC Biotransformation

| Organism/System | Key Enzyme System | Primary Metabolites Identified | Reference |

|---|---|---|---|

| Rats (in vivo) | Cytochrome P450 (CYP450) | 3-(4-carboxybenzylidene)camphor, 3-(4-carboxybenzylidene)-6-hydroxycamphor | capes.gov.breuropa.eu |

| Fungus (Trametes versicolor) | Cytochrome P450 (CYP450) | Mono- and di-hydroxylated 4-MBC, Pentose conjugates | researchgate.net |

| Fungus (Cunninghamella sp.) | Cytochrome P450 (CYP450) | Not specified | nih.gov |

| Marine Copepod (T. japonicus) | Glutathione S-transferase (GST) | Not specified | xmu.edu.cn |

| Manila Clam (R. philippinarum) | Detoxification enzymes | Six biotransformation products (BTPs) | nih.gov |

Persistence and Recalcitrance in Natural and Engineered Systems (e.g., Wastewater Treatment Plants)

This compound is characterized by its chemical stability and poor biodegradability, which contribute to its persistence in the environment. mdpi.com It is frequently detected in various environmental compartments, including surface waters, wastewater, and aquatic organisms. xmu.edu.cn

Wastewater treatment plants (WWTPs) are a primary entry point for 4-MBC into aquatic ecosystems. However, conventional treatment processes often fail to completely remove it. researchgate.netmatec-conferences.orgmatec-conferences.org Removal efficiencies can vary widely depending on the treatment technology and operational conditions. Studies in Switzerland reported removal rates for 4-MBC ranging from 18% to 97%, while a study in Australia found an average removal of 59%. uq.edu.au Another estimate suggests a general removal efficiency in the range of only 38% to 77%. xmu.edu.cn

The high lipophilicity (hydrophobicity) of 4-MBC means that a significant portion of the compound is removed from the liquid phase by adsorbing onto sewage sludge during treatment. uq.edu.aunih.gov This partitioning to sludge, however, represents a transfer of the contaminant from the aqueous effluent to the solid phase, rather than its complete degradation. The subsequent use of this sludge as an agricultural fertilizer can lead to the contamination of terrestrial environments.

In aquatic systems, 4-MBC is considered not easily biodegradable. cosmileeurope.eu Its persistence can be further enhanced by its ability to undergo isomerization between (E)- and (Z)-isomers when exposed to UV radiation, which helps dissipate the absorbed energy and maintain its structure. rsc.org Due to its stability and hydrophobicity, 4-MBC has a tendency to accumulate in sediments and biota. xmu.edu.cnmdpi.com

Table 2: Reported Removal Efficiency of 4-MBC in Wastewater Treatment Plants

| Location/Study Type | Removal Efficiency Range | Key Findings | Reference |

|---|---|---|---|

| Switzerland (11 WWTPs) | 18% - 97% | Wide variability in removal efficiency between different plants. | uq.edu.au |

| Australia (36 WWTPs) | 59% ± 24% | More than 54% of removal attributed to sorption into sludge. | uq.edu.au |

| General Estimate | 38% - 77% | Considered difficult to be removed completely by sewage treatment processes. | xmu.edu.cn |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Given the persistence of 4-MBC in conventional treatment systems, Advanced Oxidation Processes (AOPs) have been investigated as a promising alternative for its degradation. AOPs rely on the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to break down recalcitrant organic pollutants.

Fenton and Photo-Fenton Oxidation Studies

The Fenton and photo-Fenton processes are effective AOPs for degrading 4-MBC. researchgate.netmatec-conferences.orgmatec-conferences.org The Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light, which accelerates the regeneration of Fe²⁺ and generates additional radicals, leading to higher degradation efficiency.

In one comparative study, the Fenton process achieved a 4-MBC degradation rate of 66.01%. researchgate.netmatec-conferences.org The efficiency of this process is influenced by factors such as the concentrations of Fe²⁺ and H₂O₂, pH, and reaction time. matec-conferences.org The same study found that the photo-Fenton process was significantly more effective, reaching a degradation rate of 96.71% under optimized conditions, demonstrating a synergistic effect between the Fenton reagents and light irradiation. researchgate.netmatec-conferences.org

Table 3: Comparison of Fenton and Photo-Fenton Processes for 4-MBC Degradation

| Process | Degradation Rate | Key Observation | Reference |

|---|---|---|---|

| Fenton | 66.01% | Effective, but less efficient than the photo-assisted process. | researchgate.netmatec-conferences.org |

| Photo-Fenton | 96.71% | Demonstrates significant synergy between Fenton reagents and UV light, leading to near-complete degradation. | researchgate.netmatec-conferences.org |

UV Light Irradiation-Based Degradation

Degradation of 4-MBC can also be achieved using UV light, either alone (photolysis) or in combination with an oxidant (photocatalysis).

Direct photolysis using a mercury lamp (300W) for 90 minutes was found to reduce the concentration of 4-MBC by 85.4%. However, a significant portion of the compound was converted to its isomer rather than being fully mineralized. researchgate.netmatec-conferences.org In natural water under sunlight, the half-life of 4-MBC has been estimated to be between 6.6 and 140 hours. uq.edu.au

UV-based AOPs that combine UV light with oxidants like hydrogen peroxide (UV/H₂O₂) or persulfate (UV/persulfate) show enhanced degradation. The UV/H₂O₂ process was found to reduce 4-MBC by over 90% in drinking water and wastewater. mdpi.com The primary mechanism is the generation of hydroxyl radicals, which are key to the degradation process. mdpi.com

The UV/persulfate process generates sulfate radicals (SO₄•⁻), which are also highly effective in degrading 4-MBC. Studies have shown that SO₄•⁻ was the dominant radical species, responsible for approximately 70% of the degradation, with hydroxyl radicals accounting for the remaining 30%. mdpi.comnih.govresearchgate.net This process can achieve significant removal of 4-MBC, though the degradation byproducts may exhibit increased toxicity. nih.gov

Table 4: Efficacy of UV-Based Degradation Processes for 4-MBC

| Process | Degradation Efficiency / Rate | Dominant Radical Species | Reference |

|---|---|---|---|

| UV Photolysis (Mercury Lamp) | 85.4% reduction after 90 min | N/A (Isomerization observed) | researchgate.netmatec-conferences.org |

| UV/H₂O₂ | ≥ 90% reduction | Hydroxyl radical (•OH) | mdpi.com |

| UV/Persulfate | High removal (kobs = 0.1349 min⁻¹) | Sulfate radical (SO₄•⁻) (~70%) and Hydroxyl radical (•OH) (~30%) | mdpi.comnih.gov |

Ecotoxicological Impacts and Molecular Mechanisms of 4 Mbc

Endocrine Disrupting Potential in Vertebrate Models

The chemical compound 3-(4-Methylbenzylidene)camphor, commonly known as 4-MBC, has been identified as an endocrine disruptor, exhibiting the potential to interfere with the hormonal systems of vertebrate animals. nih.goveuropa.eu Research has demonstrated its capacity to affect estrogenic, thyroid, and androgenic pathways, leading to a range of physiological and developmental alterations.

Estrogenic Activity and Receptor Binding Affinity (e.g., ERα, ERβ)

4-MBC has been shown to possess estrogen-like activity. medchemexpress.com Studies have indicated that 4-MBC can induce estrogenic responses in various models, including fish and rats. snf.ch This activity is mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. nih.govoup.com While 4-MBC can activate both ERα and ERβ, it exhibits a preferential binding affinity for ERβ. nih.govnih.gov

In cellular studies, 4-MBC has been observed to induce ERα and ERβ activity, although it displays a lower estrogenic potency compared to other phytoestrogens and xenoestrogens like genistein, coumestrol, and bisphenol A. nih.gov Interestingly, while it can activate these receptors, it has also been shown to act as an antagonist for both ERα and ERβ. nih.gov In zebrafish larvae, exposure to 4-MBC resulted in an upregulation of estrogen receptor alpha (erα) mRNA, suggesting ERα's involvement in its estrogenic activity. nih.gov This interaction can lead to downstream effects, such as the induction of vitellogenin, a biomarker for estrogenic exposure, in male fish. researchgate.net

The estrogenic effects of 4-MBC are not limited to receptor binding and gene expression. In rats, developmental exposure to 4-MBC has been linked to altered regulation of estrogen target genes and changes in the expression of nuclear receptor coregulators in the uterus at both the mRNA and protein levels. oup.comresearchgate.net

| Vertebrate Model | Observed Effect | Receptor(s) Involved |

|---|---|---|

| Human and Rat Cells | Induction of ERα and ERβ activity; also acts as an antagonist. nih.gov | ERα, ERβ nih.gov |

| Zebrafish (Danio rerio) | Upregulation of erα mRNA; induction of vitellogenin expression. nih.govresearchgate.net | ERα nih.gov |

| Rats | Altered regulation of estrogen target genes in the uterus. oup.com | ERα, ERβ oup.com |

Thyroid Hormone System Perturbations

There is substantial evidence indicating that 4-MBC can disrupt the thyroid hormone system. europa.euresearchgate.net In studies with female rats, exposure to 4-MBC led to effects comparable to primary hypothyroidism. endocrine-abstracts.org This included significantly elevated levels of thyroid-stimulating hormone (TSH) and a slight decrease in thyroxine (T4) serum levels, while triiodothyronine (T3) levels remained relatively stable. endocrine-abstracts.org

The compound was also found to cause a notable increase in the weight of the thyroid gland. endocrine-abstracts.org At the molecular level, 4-MBC exposure resulted in increased gene expression of the TSH receptor (Tshr), sodium-iodide symporter (Nis), and thyroid peroxidase (Tpo) in the thyroid gland. endocrine-abstracts.org In the pituitary, there was a marked increase in the expression of the glycoprotein (B1211001) hormone alpha-subunit (αGSU) and the TSH beta-subunit (Tshβ). endocrine-abstracts.org Furthermore, 4-MBC was shown to be a potent inhibitor of the pituitary–thyroid–axis, as evidenced by decreased 5'-deiodinase type 1 (Dio1) activity in the liver. endocrine-abstracts.org

However, some conflicting data exists. One study on amphibian metamorphosis found that at environmental concentrations, 4-MBC did not appear to affect the thyroid system or the rate of metamorphosis, suggesting it may not have thyroid-mimicking or antithyroid activity in that specific model and context. nih.gov

| Parameter | Observed Effect |

|---|---|

| TSH Serum Levels | Significantly elevated. endocrine-abstracts.org |

| T4 Serum Levels | Slightly decreased. endocrine-abstracts.org |

| Thyroid Gland Weight | Remarkably increased. endocrine-abstracts.org |

| Gene Expression (Thyroid) | Increased Tshr, Nis, and Tpo. endocrine-abstracts.org |

| Gene Expression (Pituitary) | Increased αGSU and Tshβ. endocrine-abstracts.org |

| Enzyme Activity (Liver) | Decreased Dio1 activity. endocrine-abstracts.org |

Androgenic Effects and Spermatogenesis Inhibition

The impact of 4-MBC on the androgen system is less clear-cut, with some studies suggesting anti-androgenic effects while others provide only in vitro evidence. europa.eu In adult male zebrafish, exposure to 4-MBC at certain concentrations led to the inhibition of spermatogenesis. researchgate.net Molecular docking studies have confirmed a stable interaction of 4-MBC with the androgen receptor. researchgate.net Furthermore, developmental exposure to 4-MBC in rats has been shown to delay the onset of puberty in males and decrease the weight of the adult prostate. nih.gov

Aquatic Ecotoxicity in Invertebrate Species

The presence of 4-MBC in aquatic environments poses a risk to invertebrate species, with studies demonstrating both lethal and sublethal effects.

Acute and Chronic Lethality Assessments (e.g., Daphnia magna)

Acute toxicity tests have established the lethal concentrations of 4-MBC for various aquatic invertebrates. For the freshwater crustacean Daphnia magna, the 48-hour median lethal concentration (LC50) has been reported to be between 0.54 mg/L and 0.80 mg/L. nih.govresearchgate.netup.edu.mxnih.govplos.org Chronic exposure of D. magna to 4-MBC resulted in a No Observed Effect Concentration (NOEC) of 0.1 mg/L. nih.gov

| Toxicity Endpoint | Value |

|---|---|

| 48h LC50 | 0.54 - 0.80 mg/L nih.govresearchgate.netup.edu.mxnih.govplos.org |

| Chronic NOEC | 0.1 mg/L nih.gov |

Reproductive and Population-Level Impacts (e.g., Marine Copepods Tigriopus japonicus)

Studies on the marine copepod Tigriopus japonicus have revealed significant reproductive and population-level impacts of 4-MBC. In the initial generation (F0) of exposure, 4-MBC caused significant lethal toxicity, with the nauplii stage being more sensitive than the adults. xmu.edu.cnnih.gov However, in subsequent generations (F1-F3), there was no significant effect on the survival rate. xmu.edu.cnnih.gov

Despite the lack of increased mortality in later generations, sublethal effects were observed. The hatching rate and the duration of development from nauplius to copepodite and from nauplius to adult were significantly decreased in the F1 and F2 generations, even at the lowest tested concentration. xmu.edu.cnnih.gov These findings suggest that chronic exposure to 4-MBC can have transgenerational effects on the life history traits of marine copepods, potentially impacting population dynamics in contaminated environments. xmu.edu.cnnih.gov

Physiological and Biochemical Biomarkers of Exposure (e.g., Chironomus riparius)

The organic UV filter this compound (4-MBC) has been shown to elicit a range of physiological and biochemical responses in the non-biting midge, Chironomus riparius, a key organism in freshwater benthic ecosystems. researchgate.netnih.gov Exposure to 4-MBC has been demonstrated to impair the growth of C. riparius larvae and induce developmental effects, including delayed emergence and a reduction in the weight of adult insects. researchgate.netnih.gov

At the biochemical level, exposure to 4-MBC leads to notable changes in enzymatic activities that serve as biomarkers of exposure and effect. Specifically, a decrease in catalase (CAT) activity and an increase in glutathione-S-transferase (GST) activity have been observed. researchgate.netnih.gov The induction of GST suggests an activation of detoxification pathways in response to the chemical stressor. researchgate.net Furthermore, exposure to 4-MBC results in increased energy consumption in C. riparius. researchgate.netnih.gov Interestingly, studies have not found evidence of neurotoxicity, as assessed by acetylcholinesterase (AChE) activity, in this species when exposed to 4-MBC. researchgate.netnih.gov

Ecotoxicity in Fish and Amphibian Developmental Stages

Embryonic and Larval Developmental Abnormalities (e.g., Zebrafish)

The embryonic and larval stages of fish, particularly the zebrafish (Danio rerio), are highly sensitive to the toxic effects of 4-MBC. researchgate.netnih.gov Exposure during these critical developmental windows can lead to a variety of morphological and functional abnormalities. researchgate.netmdpi.com

Observed developmental abnormalities in zebrafish embryos exposed to 4-MBC include:

Notochord curvature researchgate.net

Delayed absorption of the yolk sac researchgate.netmdpi.com

Pericardial edema researchgate.netmdpi.com

Abnormal axial curvature nih.govmdpi.comcolab.ws

Reduced larval length nih.gov

Physiological functions are also impacted, with studies reporting a significant delay in hatching rate and a decrease in heart rate. researchgate.netnih.govmdpi.commdpi.com Furthermore, 4-MBC exposure can impair the motility of hatchlings. nih.govcolab.ws These developmental and physiological disruptions underscore the teratogenic potential of 4-MBC in aquatic vertebrates. colab.ws

Reproductive Impairment and Gonad Development

4-MBC is recognized as an endocrine disruptor that can adversely affect reproduction and development in a variety of organisms, including fish and amphibians. mdpi.com Its lipophilic nature allows for bioaccumulation in tissues, leading to prolonged exposure and potential for reproductive harm. mdpi.com In fish, 4-MBC has been shown to induce transcriptomic responses in the Hypothalamus-Pituitary-Gonadal (HPG) axis, which is central to regulating reproduction. diva-portal.org

Studies have documented that exposure to endocrine-disrupting chemicals can have immediate impacts on the development of gonads and the reproductive tract. csic.es In fish, the development of the gonads is a particularly sensitive process. csic.es For instance, in some fish species, individuals may initially develop undifferentiated ovary-like gonads, with the subsequent transformation into testes involving the apoptosis of early oocytes. mdpi.com Exposure to chemicals that interfere with hormonal signaling, such as 4-MBC, can disrupt these intricate processes. diva-portal.orgcore.ac.uk Reproductive dysfunctions, including the failure of oocytes to mature and the cessation of spermatogenic activity, have been documented in captive-reared fish, highlighting the sensitivity of fish reproduction to environmental stressors. plos.org

Metabolic and Physiological Disruptions (e.g., Oncorhynchus mykiss)

Exposure to environmental stressors can lead to significant metabolic and physiological disruptions in fish, such as the rainbow trout (Oncorhynchus mykiss). While direct studies on the metabolic effects of 4-MBC on O. mykiss are specific, the general physiological responses of this species to chemical stressors provide valuable insights. Stressors can repress metabolic processes, including cholesterol metabolism, and alter energy metabolism pathways like glycolysis and gluconeogenesis. nih.govuoguelph.ca

For example, exposure to other contaminants has been shown to disrupt energy and lipid metabolism, leading to oxidative stress. researchgate.net In rainbow trout, nutritional stressors that lead to conditions like obesity can cause liver damage, evidenced by hepatocyte hypertrophy and lipid droplet formation, and can impair the innate immune response. nih.gov High replacement of fish meal with soybean meal in the diet of rainbow trout has been shown to induce an inflammatory response in the distal intestine and alter the activity of digestive enzymes. lucta.com These findings illustrate the complex interplay between environmental factors and the metabolic and physiological health of fish, suggesting that a chemical stressor like 4-MBC could elicit similar disruptive responses.

Neurotoxicological Manifestations

4-MBC has been shown to exhibit neurotoxic effects, particularly during the early development of vertebrates. colab.ws In zebrafish embryos, exposure to 4-MBC can lead to impaired motility and axon pathfinding errors in both primary and secondary motor neurons. colab.ws This is accompanied by a disorganized pattern of slow muscle fibers. mdpi.comcolab.ws

A potential mechanism for these neurotoxic effects is the inhibition of acetylcholinesterase (AChE) activity, which has been observed in zebrafish embryos exposed to 4-MBC. colab.ws More recent research has further elucidated the neurobehavioral toxicity of 4-MBC in zebrafish larvae. nih.gov Exposure has been linked to significant thigmotaxis (wall-hugging behavior) and a decreased startle touch response. nih.gov At the molecular level, 4-MBC alters the expression of genes involved in the nervous system, including those in the sonic hedgehog (shh) signaling pathway, which is crucial for sensory neuron specification. nih.gov Histological analysis of the larval brain has revealed a reduced number of cells in the Purkinje layer, indicating defunct motor coordination. nih.gov

Cellular and Molecular Mechanisms of Toxicity

The chemical compound this compound, commonly known as 4-MBC, has been the subject of extensive research regarding its toxicological effects at the cellular and molecular level. Studies have revealed its capacity to interfere with fundamental cellular processes, leading to a range of adverse outcomes.

Induction of Oxidative Stress and Apoptosis

4-MBC has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net This elevated intracellular ROS production is a key mechanism of 4-MBC's toxicity. medchemexpress.com The generation of ROS can lead to cellular damage, including lipid peroxidation and loss of mitochondrial membrane potential. nih.gov Mitochondria, essential for cellular energy production, are a primary target of oxidative stress. bohrium.comnih.gov Damage to the mitochondrial membrane can trigger the intrinsic pathway of apoptosis, or programmed cell death. nih.govnih.gov

Studies on human trophoblast cells have demonstrated that exposure to 4-MBC leads to an increase in both early and late apoptotic cells. medchemexpress.comclinisciences.com This is further evidenced by increased DNA fragmentation, a hallmark of apoptosis. nih.gov The pro-apoptotic proteins Bax and cleaved Caspase-3 are promoted, while the anti-apoptotic protein Bcl-2 is inhibited in the presence of 4-MBC, further confirming its role in inducing apoptosis. researchgate.net In the marine copepod Tigriopus japonicas, 4-MBC has been shown to induce the transcription of genes related to oxidative stress and apoptosis, such as p53, which plays a crucial role in DNA repair and triggering apoptosis in response to cellular damage. xmu.edu.cn

Table 1: Effects of 4-MBC on Oxidative Stress and Apoptosis

| Cell Type/Organism | Observed Effect | Key Findings | References |

| Human Trophoblast Cells (HTR8/SVneo) | Increased ROS production, lipid peroxidation, loss of mitochondrial membrane potential, apoptosis, DNA fragmentation. | 4-MBC induces oxidative stress leading to cell death. | nih.govmedchemexpress.com |

| Zebrafish (Danio rerio) | Increased ROS levels, apoptosis, promotion of cleaved Caspase-3 and Bax, inhibition of Bcl-2. | 4-MBC triggers oxidative stress leading to developmental toxicity and apoptosis. researchgate.net | researchgate.net |

| Marine Copepod (Tigriopus japonicas) | Upregulation of genes related to oxidative stress and apoptosis (e.g., p53). | 4-MBC induces genetic responses related to oxidative stress and apoptosis. xmu.edu.cn | xmu.edu.cn |

Modulation of Cell Proliferation and DNA Repair Mechanisms

4-MBC has been found to inhibit cell proliferation in various models. researchgate.net For instance, it has been shown to decrease the proliferation of human trophoblast cells. nih.govmedchemexpress.com This inhibition of cell growth can have significant implications, particularly during developmental stages. nih.gov

In addition to affecting cell proliferation, there is evidence that 4-MBC can interfere with DNA repair mechanisms. researchgate.netnih.gov The protein PCNA, which is essential for DNA replication and repair, has been shown to be downregulated by 4-MBC. researchgate.net The induction of the p53 gene, as seen in marine copepods, also points towards the activation of DNA damage response pathways. xmu.edu.cn However, the Scientific Committee on Consumer Safety (SCCS) has stated that the available information is insufficient to fully evaluate the potential genotoxicity of 4-MBC, indicating that a conclusive link to DNA damage and repair modulation requires further investigation. criticalcatalyst.comeuropa.euchemycal.com

Table 2: Effects of 4-MBC on Cell Proliferation and DNA Repair

| Cell Type/Organism | Observed Effect | Key Findings | References |

| Human Trophoblast Cells (HTR8/SVneo) | Inhibition of cell proliferation. | 4-MBC decreases the growth of human trophoblast cells. nih.govmedchemexpress.com | nih.govmedchemexpress.com |

| Zebrafish (Danio rerio) | Downregulation of PCNA. | 4-MBC affects a key protein involved in DNA replication and repair. researchgate.net | researchgate.net |

| Marine Copepod (Tigriopus japonicas) | Upregulation of p53 gene. | 4-MBC activates a gene central to the DNA damage response. xmu.edu.cn | xmu.edu.cn |

Activation of Inflammatory Signaling Pathways (e.g., p38 MAPK, NF-κB, TNF-α, IL-6)

Research has indicated that 4-MBC can activate inflammatory signaling pathways. researchgate.netnih.gov Specifically, it has been reported to activate the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govdiva-portal.org The activation of these pathways is a critical step in the inflammatory response. nih.gov

The p38 MAPK pathway is involved in cellular responses to stress and can influence processes like actin remodeling and cell migration. nih.govmolbiolcell.org The activation of NF-κB, a key transcription factor, leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govdiva-portal.orgnih.govdrugbank.comnih.gov These cytokines play a central role in mediating and amplifying the inflammatory response. nih.govfrontiersin.org The ability of 4-MBC to trigger these inflammatory cascades suggests it has the potential to contribute to inflammatory conditions. researchgate.net

Table 3: Effects of 4-MBC on Inflammatory Signaling Pathways

| Signaling Pathway | Cytokine | Observed Effect | Implication | References |

| p38 MAPK | - | Activation | Involvement in stress response and cellular reorganization. | nih.govdiva-portal.org |

| NF-κB | TNF-α, IL-6 | Activation and subsequent production of cytokines. | Induction of a pro-inflammatory state. | nih.govdiva-portal.orgdrugbank.com |

Theoretical and Computational Studies of 4 Mbc

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of 4-MBC. researchgate.net The B3LYP functional is a commonly used method for modeling UV filters like 4-MBC. researchgate.net

Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals insights into the molecule's stability and reactivity. researchgate.netresearchgate.net For 4-MBC, the HOMO is primarily located on the benzylidene moiety and the oxygen atom of the camphor (B46023) group. researchgate.net Upon excitation, there is a π→π* transition where the electron density shifts to the LUMO, which is mainly localized on the styrene (B11656) part of the molecule. researchgate.net The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is a key parameter related to the molecule's photoinstability. researchgate.net

Natural Bond Orbital (NBO) analysis has been used to determine the charge distribution within the molecule in both its ground (S₀) and excited Franck-Condon states. researchgate.net These calculations show that the benzylidene moiety carries a positive charge, which becomes more pronounced in the excited state, while the camphor moiety is negatively charged in both states. researchgate.net

Spectroscopic Property Modeling and UV Absorption Predictions

Computational methods are extensively used to model and predict the spectroscopic properties of 4-MBC, particularly its UV absorption spectrum. researchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) is a primary tool for calculating excitation energies and oscillator strengths, which determine the position and intensity of absorption bands. researchgate.netresearchgate.net

Theoretical studies have successfully predicted the UV absorption maximum (λmax) of 4-MBC to be in the UVB region, which aligns with experimental findings. researchgate.netmdpi.com For instance, calculations at the TD CAM-B3LYP/SVP level of theory placed the bright state (S₂) excitation energy for 4-MBC at 4.41 eV, corresponding to absorption in the UVB range. researchgate.net These models can also account for solvent effects using approaches like the conductor-like polarizable continuum model (CPCM). researchgate.net

Researchers have also used these computational tools to design new UVA filters based on the photostable structure of 4-MBC. researchgate.netresearchgate.netnih.gov By adding specific substituents to the 4-MBC scaffold, theoretical calculations predicted a shift in the absorption spectrum from the UVB to the UVA region. researchgate.netresearchgate.net For example, the simultaneous addition of aldehyde/amino or aldehyde/hydroxyl groups was predicted to cause a significant red-shift in the absorption spectrum. researchgate.net

Table 1: Calculated Excitation Energies and Oscillator Strengths for 4-MBC and its Derivatives

| Compound | State | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| 4-MBC | S₂ | 4.41 | 0.7914 |

| BC | S₂ | 4.51 | 0.6962 |

| MBC₁₇ | S₂ | 4.74 | 0.5059 |

| MBC₁₃ | S₂ | 4.46 | 0.6085 |

Data sourced from a theoretical study using TD CAM-B3LYP/SVP level of theory in vacuo. researchgate.net

Mechanistic Insights into Photoisomerization and Degradation Pathways

Computational studies have been crucial in unraveling the complex photophysical and photochemical mechanisms of 4-MBC. nih.gov While 4-MBC is considered relatively photostable, it does undergo photoisomerization and can degrade under certain conditions. researchgate.netacs.orgrsc.org

The primary mechanism for dissipating absorbed UV energy is through E/Z (cis-trans) isomerization around the exocyclic carbon-carbon double bond. researchgate.netrsc.orgwikipedia.org However, the quantum yield for this process is relatively low, suggesting other deactivation pathways are significant. wikipedia.org

Advanced computational methods, such as the complete active space self-consistent field (CASSCF) and multi-state complete active space second-order perturbation theory (CASPT2), have been used to explore the excited-state deactivation channels. nih.gov These studies have shown that upon UV excitation to the bright ¹ππ* state, 4-MBC can undergo efficient intersystem crossing to the triplet state manifold. nih.gov Two primary nonradiative decay pathways have been proposed:

The ¹ππ* state decays to another ¹ππ* state, then through a conical intersection to a ¹nπ* state, and finally via intersystem crossing to a ³ππ* state. nih.gov

The ¹ππ* state relaxes along a photoisomerization coordinate, crossing to a ³nπ* state, which then converts to the ³ππ* state. nih.gov

Once in the ³ππ* state, the molecule can relax back to the ground state (S₀) through a nearly barrierless path. nih.gov

Studies on the degradation of 4-MBC in the presence of reactive species like free chlorine have also been supported by computational analysis. researchgate.netnih.gov These reactive species are thought to attack the 4-methylstyrene (B72717) moiety, leading to degradation via hydroxylation, chlorine substitution, oxidation, and demethylation. nih.govservice.gov.uk

In Silico Assessment of Bioactivity and Receptor Interactions

Molecular docking and other in silico methods are valuable for assessing the potential bioactivity of 4-MBC and its interactions with biological receptors. nih.govresearchgate.netresearchgate.net These studies are particularly focused on its potential as an endocrine disruptor. diva-portal.orgnih.gov

Molecular docking simulations have been used to predict the binding affinity of 4-MBC to various nuclear receptors, including estrogen and androgen receptors. nih.govresearchgate.netresearchgate.net These studies confirmed that 4-MBC can fit into the binding pockets of these receptors. nih.govdiva-portal.org

Estrogen Receptor (ER): Docking studies have shown that 4-MBC can interact with both ERα and ERβ. diva-portal.org Competitive binding assays, supported by computational models, indicate that 4-MBC can bind to the ER, albeit weakly. nih.gov One study reported a binding energy of -9.01 kcal/mol for the interaction between 4-MBC and the estrogen receptor. nih.govresearchgate.net

Androgen Receptor (AR): Simulations have also demonstrated the potential for 4-MBC to bind to the androgen receptor, with a calculated binding energy of -9.28 kcal/mol. nih.govresearchgate.net

Other Receptors: Theoretical studies have also suggested that 4-MBC can fit into the binding pocket of MAP3K7 (TAK1), a protein kinase involved in inflammatory pathways, with a calculated binding energy of -7.5 kcal/mol. diva-portal.org

These in silico findings provide a molecular basis for the experimentally observed endocrine-disrupting effects and help to predict potential biological impacts. nih.govnih.gov

Table 2: Calculated Binding Energies of 4-MBC with Various Receptors

| Receptor | Binding Energy (kcal/mol) |

|---|---|

| Androgen Receptor | -9.28 nih.govresearchgate.net |

| Estrogen Receptor | -9.01 nih.govresearchgate.net |

| MAP3K7 (TAK1) | -7.5 diva-portal.org |

| Zebrafish Abcb4 | -8.1 researchgate.net |

Regulatory Science and Environmental Risk Assessment of 4 Mbc

International and National Regulatory Frameworks for Environmental Contaminants

3-(4-Methylbenzylidene)camphor, commonly known as 4-MBC or Enzacamene, has come under increasing regulatory scrutiny worldwide due to concerns about its potential environmental and human health impacts. service.gov.ukcosmileeurope.eueuropa.eu

In the European Union , 4-MBC was previously permitted as a UV filter in cosmetic products at a maximum concentration of 4%. europa.euhbm4eu.eucriticalcatalyst.com However, due to growing concerns about its endocrine-disrupting properties, the European Commission's Scientific Committee on Consumer Safety (SCCS) re-evaluated the substance. service.gov.ukcosmileeurope.eucriticalcatalyst.com The SCCS concluded that there is sufficient evidence that 4-MBC may act as an endocrine disruptor, affecting both the thyroid and estrogen systems, and could not determine a safe concentration for its use due to insufficient data on its potential for genotoxicity. service.gov.ukeuropa.eu Consequently, on April 4, 2024, the EU classified 4-MBC as a prohibited substance in cosmetics through Regulation (EU) 2024/996. zmuni.comsfsafetyconsulting.com.br This regulation removes 4-MBC from the list of permitted UV filters, with a ban on placing cosmetics containing 4-MBC on the market starting from May 1, 2025, and a complete sales ban from May 1, 2026. zmuni.comuniproma.com Environmental concerns related to cosmetic ingredients are also addressed through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006. europa.eu

In other jurisdictions, the regulatory status of 4-MBC varies. It is not approved for use in Japan and Denmark . service.gov.uk In the United States , 4-MBC is not an approved active ingredient for use in sunscreen products by the Food and Drug Administration (FDA). service.gov.ukfederalregister.gov In Canada , however, Health Canada permits its use in cosmetic products at concentrations of 4% and below. service.gov.ukdrugbank.com

The table below summarizes the regulatory status of 4-MBC in different regions.

| Region/Country | Regulatory Status | Details | Source |

|---|---|---|---|

| European Union | Prohibited | Classified as a prohibited substance in cosmetics as of May 1, 2025. Previously allowed at up to 4% concentration. | zmuni.comsfsafetyconsulting.com.bruniproma.com |

| United States | Not Approved | Not approved as a sunscreen active ingredient by the FDA. | service.gov.ukfederalregister.gov |

| Canada | Approved | Permitted in cosmetics at concentrations up to 4%. | service.gov.ukdrugbank.com |

| Japan | Not Permitted | Not permitted for use in cosmetic products. | service.gov.uk |

| Denmark | Not Permitted | Not permitted for use. | service.gov.uk |

Methodologies for Environmental Hazard and Risk Assessment (ERA)

The environmental risk assessment (ERA) for chemical substances like 4-MBC typically follows a structured approach that includes hazard identification, exposure assessment, and risk characterization. pops.inteuropa.eu This process aims to evaluate the potential adverse effects on ecosystems.

Hazard Identification and Prioritization for UV Filters

Hazard identification for UV filters such as 4-MBC involves evaluating their intrinsic properties to determine their potential to cause harm to the environment. service.gov.uk Key concerns for UV filters include their potential for endocrine disruption, persistence, bioaccumulation, and toxicity (PBT). service.gov.ukmq.edu.au

4-MBC has been identified as a priority environmental pollutant due to its widespread use, frequent detection in marine ecosystems, and potential endocrine-disrupting effects. nih.govresearchgate.netmdpi.com Studies have shown that 4-MBC can exhibit estrogenic activity and interfere with the hormone systems of aquatic organisms, potentially leading to reproductive issues. mdpi.comnih.gov Its lipophilic nature (high log Pow) suggests a potential for bioaccumulation in aquatic life. researchgate.netresearchgate.net

The acute toxicity of 4-MBC has been demonstrated in various aquatic organisms. For instance, the 48-hour median lethal concentration (LC50) for Daphnia magna was reported to be 0.56 mg/L, and the 96-hour median effective concentration (EC50) for the alga Chlorella vulgaris was 0.16874 mg/L, indicating very high toxicity to these species. plos.orgplos.org A UK-based project to prioritize UV filters for environmental assessment identified 4-MBC as a high-priority substance based on a combination of potential environmental risk, PBT properties, and evidence of endocrine disruption. service.gov.uk

Exposure Assessment Strategies in Environmental Compartments

Exposure assessment for 4-MBC involves measuring or modeling its concentration in various environmental compartments, such as surface water, sediment, and biota. mq.edu.au Due to its use in sunscreens and other personal care products, 4-MBC enters the aquatic environment primarily through wastewater discharges and recreational activities. plos.orgmdpi.com

Concentrations of 4-MBC have been detected in surface waters, including rivers, lakes, and coastal areas, worldwide. researchgate.netmdpi.com For example, concentrations in the ng/L to µg/L range have been reported in various aquatic systems. researchgate.netmdpi.com One study noted that in the Beibu Gulf, China, the concentration of 4-MBC ranged from 0 to 53.3 ng/L. gxu.edu.cn Another study reported that wastewater treatment plants can discharge 4-MBC at concentrations up to 2000–5000 ng/L. mdpi.com

The compound's chemical properties, such as its poor water solubility and lipophilicity, influence its environmental fate. uzh.chnih.gov It can adsorb to particulate matter and accumulate in sediments and aquatic organisms. mdpi.com Studies have detected 4-MBC in fish tissues at concentrations up to 1.8 µg/g, indicating bioaccumulation. researchgate.net The assessment of exposure also considers the transformation of 4-MBC in the environment, for example, through biodegradation in wastewater treatment plants, which can affect its persistence and the forms present in different aquatic environments. plos.org

Human Biomonitoring (HBM) Values and Exposure Risk Characterization for Metabolites

Human biomonitoring (HBM) involves measuring the concentration of a chemical or its metabolites in human tissues or fluids, such as urine or blood, to assess internal exposure. For 4-MBC, HBM studies typically focus on its oxidized metabolites, primarily 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH), which are excreted in urine. uzh.chnih.govnih.gov

The German Human Biomonitoring Commission has established HBM-I values, which represent the concentration of a substance in human biological material below which there is no expected risk of adverse health effects. For the sum of the 4-MBC metabolites cx-MBC and cx-MBC-OH in urine, the HBM-I values are:

310 µg/L for children uzh.ch

470 µg/L for adults uzh.ch

Several studies in Germany have analyzed urine samples from the general population to determine exposure levels to 4-MBC. A time-trend study using samples from the German Environmental Specimen Bank (1995-2019) showed a clear decrease in internal exposure over time. nih.gov In the earlier years of the study (1995 and 2005), the primary metabolite cx-MBC was frequently detected, but concentrations and detection rates dropped significantly thereafter, becoming a rare occurrence by 2015. nih.gov This trend is consistent with changes in the use of 4-MBC by the cosmetics industry. nih.gov

A large-scale German Environmental Survey (GerES V, 2014–2017) analyzed urine from children and adolescents and found that 4-MBC metabolites were quantifiable in only a few isolated cases. researchgate.netnih.gov The exposure levels detected in these studies were well below the established health-based guidance values (HBM-I). nih.govresearchgate.netnih.gov The highest individual concentration measured in the time-trend study was 16.20 µg/L, which is more than 30 times below the HBM-I value. nih.gov

The table below presents data from a German study on the urinary concentrations of 4-MBC metabolites in young adults.

| Year | Metabolite | Detection Rate (%) | Source |

|---|---|---|---|

| 1995 | cx-MBC | 70% | nih.gov |

| 2005 | cx-MBC | 56% | nih.gov |

| 2015 | cx-MBC | 2% | nih.gov |

| 2019 | cx-MBC | 0% | nih.gov |

Policy Implications for Environmental Protection and Chemical Management

The scientific findings regarding 4-MBC's potential as an endocrine disruptor and its detection in environmental compartments and human samples have significant policy implications for environmental protection and chemical management. service.gov.ukcosmileeurope.eueuropa.eu The regulatory actions taken by the European Union to prohibit its use in cosmetics serve as a primary example of policy responding to scientific risk assessment. zmuni.comsfsafetyconsulting.com.br

The case of 4-MBC highlights the importance of a precautionary approach in chemical management, especially for substances with potential endocrine-disrupting properties. service.gov.uk The inability of the SCCS to establish a safe concentration due to data gaps in genotoxicity underscores the need for comprehensive toxicological data before a chemical is widely used in consumer products. service.gov.ukeuropa.eu

Policy implications extend to several key areas:

Chemical Regulation: The prohibition of 4-MBC in the EU may influence other regulatory bodies globally to re-evaluate its status. service.gov.uk This also puts pressure on the cosmetics industry to find safer alternatives for UV protection, a process that is technically challenging. sfsafetyconsulting.com.br

Environmental Monitoring: The widespread detection of 4-MBC in aquatic systems points to the need for continued monitoring of personal care product ingredients as environmental contaminants. mdpi.commdpi.comgxu.edu.cn This includes establishing environmental quality standards and monitoring programs for high-risk substances.

Wastewater Treatment: The presence of 4-MBC in wastewater effluent indicates that conventional treatment processes may not be sufficient for its complete removal. mdpi.comuq.edu.au This may lead to policies promoting the upgrade of wastewater treatment technologies to better handle emerging contaminants.